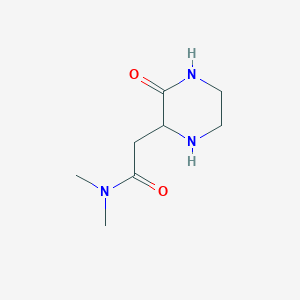

N,N-Dimethyl-2-(3-oxopiperazin-2-YL)acetamide

Description

N,N-Dimethyl-2-(3-oxopiperazin-2-YL)acetamide is a heterocyclic acetamide derivative featuring a 3-oxopiperazine ring attached to the α-carbon of an N,N-dimethylacetamide backbone. The 3-oxopiperazine moiety introduces a carbonyl group within the six-membered ring, enabling hydrogen-bonding interactions critical for biological activity.

Properties

CAS No. |

719999-82-3 |

|---|---|

Molecular Formula |

C8H15N3O2 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

N,N-dimethyl-2-(3-oxopiperazin-2-yl)acetamide |

InChI |

InChI=1S/C8H15N3O2/c1-11(2)7(12)5-6-8(13)10-4-3-9-6/h6,9H,3-5H2,1-2H3,(H,10,13) |

InChI Key |

APMIWQXXTKRASM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CC1C(=O)NCCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(3-oxopiperazin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of piperazine with acetic anhydride to form 2-acetylpiperazine, which is then reacted with dimethylamine to yield the final product. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N,N-Dimethyl-2-(3-hydroxypiperazin-2-yl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-2-(3-oxopiperazin-2-YL)acetamide has been investigated for its potential therapeutic effects, particularly in the treatment of various cancers. Research indicates that compounds with similar structural motifs can act as selective inhibitors of kinases involved in cancer progression.

Case Study: Inhibition of Kinases

In a study focusing on the inhibition of casein kinase 1 (CK1), compounds related to this compound demonstrated significant activity against hematological cancers, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). The study highlighted the compound's ability to selectively inhibit CK1, suggesting a potential pathway for therapeutic intervention in cancer treatment .

Neuropharmacology

The compound has also been explored for its neuroprotective properties. Research has shown that derivatives of this compound can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that compounds similar to this compound can enhance the survival of neuronal cells under oxidative stress conditions. This suggests a mechanism where the compound could be used to develop treatments for conditions like Alzheimer's disease and Parkinson's disease .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in reactions that form complex molecules used in drug development.

Table 1: Synthetic Applications

Environmental Science

Emerging research indicates that this compound may have applications in environmental remediation. Its ability to bind with certain pollutants suggests potential use in detoxifying contaminated environments.

Case Study: Pollutant Binding

A study investigated the binding affinity of this compound with heavy metals and organic pollutants, demonstrating its effectiveness in reducing toxicity levels in soil samples . This application highlights its potential role in bioremediation strategies.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine/3-Oxopiperazine Moieties

(a) N-(5-Chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide

- Structure : Incorporates a 5-chloro-2-methylphenyl substituent on the acetamide nitrogen and a 3-oxopiperazine ring.

- No explicit melting point or spectroscopic data are reported, but the aryl substitution suggests tunable electronic properties for target engagement .

(b) N-(2-Nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide

- Structure : Features a nitro group on the phenyl ring attached to the acetamide nitrogen.

- Properties: The electron-withdrawing nitro group may reduce basicity of the piperazine nitrogen, altering binding kinetics. This compound is noted for its synthetic accessibility (1-week delivery time in screening pipelines) .

(c) N,N-Dimethyl-2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide

- Structure: Replaces the piperazine ring with a benzoxazinone, introducing a fused aromatic system.

- Synthesis : Prepared via reaction of 2H-benzo[b][1,4]oxazin-3(4H)-one with dimethylcarbamic chloride and K₂CO₃ .

- Key Differences: The benzoxazinone’s aromaticity may enhance π-π stacking in protein binding, contrasting with the non-aromatic 3-oxopiperazine.

Heterocyclic Acetamides with Divergent Moieties

(a) Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)

- Structure : Contains an imidazopyridine ring instead of piperazine.

- Pharmacology : Binds selectively to GABA-A receptor α1 subunits, inducing sedative effects without disrupting slow-wave sleep .

- Comparison : The imidazopyridine system confers high receptor specificity, whereas 3-oxopiperazine derivatives may target broader enzyme families (e.g., kinases or oxidases) .

(b) N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide

Key Findings and Implications

- 3-Oxopiperazine vs. Other Heterocycles: The 3-oxopiperazine’s carbonyl group provides hydrogen-bonding capability, critical for interactions with biological targets. In contrast, aromatic systems (e.g., benzoxazinone, imidazopyridine) prioritize hydrophobic or π-π interactions .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may reduce metabolic stability but enhance target affinity, while alkyl/aryl groups (e.g., chloro/methyl in ) improve lipophilicity.

- Synthetic Accessibility : Piperazine derivatives are often synthesized via carbamate coupling (e.g., ), whereas imidazopyridines require multi-step cyclization .

Biological Activity

N,N-Dimethyl-2-(3-oxopiperazin-2-YL)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-oxopiperazine derivatives with N,N-dimethylacetamide. The reaction conditions often include:

- Starting Materials : 3-Oxopiperazine and N,N-dimethylacetamide.

- Reagents : Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Solvents : Commonly used solvents include dichloromethane or dimethylformamide.

The resulting product is characterized by various spectroscopic techniques to confirm its structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study utilized the tube dilution technique to assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating comparable activity to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays, such as the MTT assay, have been employed to assess cell viability in cancer cell lines. Results suggest that this compound induces apoptosis in cancer cells through mechanisms that may involve the inhibition of specific kinases or pathways related to cell proliferation .

The biological activity of this compound is believed to stem from its interaction with cellular targets involved in signaling pathways. Potential mechanisms include:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell survival and proliferation, similar to other compounds targeting MAPK pathways.

- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of various acetamide derivatives, including this compound. The findings revealed that this compound displayed notable activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was tested against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activities of this compound

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-2-(3-oxopiperazin-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling acetamide derivatives with functionalized piperazine intermediates. For example, nucleophilic substitution or amidation reactions under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) are common. Reaction optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry of reagents to improve yield and purity . Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides definitive structural confirmation. Complementary techniques include:

- NMR spectroscopy : and NMR to verify substituent positions and stereochemistry.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., 307.39 g/mol for zolpidem, a structural analog) .

- FT-IR spectroscopy : Identification of key functional groups (e.g., carbonyl stretching at ~1650–1700 cm) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Receptor binding assays : Radioligand displacement studies (e.g., GABA receptor subtypes for sedative-hypnotic activity) .

- Cytotoxicity profiling : MTT assays on cell lines (e.g., HepG2) to assess safety margins.

- Solubility and stability : HPLC-based methods in simulated physiological buffers (pH 1.2–7.4) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties?

DFT studies (e.g., using B3LYP/6-311++G(d,p)) predict vibrational frequencies, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO). These analyses reveal charge distribution, reactivity sites, and non-linear optical (NLO) properties. For example, a low HOMO-LUMO gap (<4 eV) suggests high polarizability, relevant for drug-receptor interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Cross-validation : Compare results from orthogonal assays (e.g., SPR vs. ITC for binding affinity).

- Structural analogs : Test derivatives with modified substituents to isolate activity-contributing groups .

- Meta-analysis : Statistically evaluate datasets to identify outliers or confounding variables (e.g., solvent effects in assays) .

Q. How is molecular docking used to predict interactions with biological targets?

Docking software (e.g., AutoDock Vina) simulates binding modes to receptors like GABA. Key steps include:

- Protein preparation : Remove water molecules and add hydrogens.

- Grid box optimization : Focus on binding pockets (e.g., benzodiazepine site in GABA).

- Scoring : Analyze binding energies (ΔG) and hydrogen-bonding networks. For zolpidem analogs, docking revealed critical interactions with residues α1-His102 and γ2-Asn60 .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

Challenges include twinning, disorder, and weak diffraction. SHELXL offers tools to:

- Apply restraints (e.g., DFIX for bond lengths).

- Model anisotropic displacement parameters.

- Use TWIN commands for twinned data. High-resolution datasets (<1.0 Å) improve reliability.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.